2H-2-Ethyl-d5 Candesartan

Descripción

Propiedades

IUPAC Name |

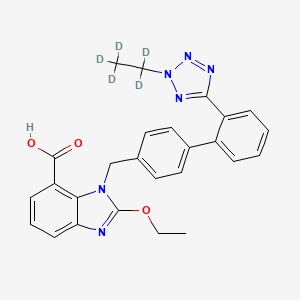

2-ethoxy-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O3/c1-3-32-29-24(28-30-32)20-9-6-5-8-19(20)18-14-12-17(13-15-18)16-31-23-21(25(33)34)10-7-11-22(23)27-26(31)35-4-2/h5-15H,3-4,16H2,1-2H3,(H,33,34)/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOKUACFEHSBTR-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747750 | |

| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-58-5 | |

| Record name | 2-Ethoxy-1-({2'-[2-(~2~H_5_)ethyl-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Tetrazole Ring Formation with Deuterated Ethyl Groups

The synthesis begins with the construction of the benzimidazole core and biphenyl moiety, followed by deuterium incorporation during tetrazole ring formation. A pivotal step involves the [3+2] cycloaddition between a cyanobiphenyl benzimidazole (CBBI) intermediate and a deuterated trialkyltin azide.

Key Reaction Conditions:

-

Deuterated Reagent : Tributyltin azide (prepared from sodium azide and deuterated ethylating agents) facilitates cycloaddition.

-

Solvent System : o-Xylene or toluene at reflux (100–150°C) for 20–24 hours.

-

Deuteration Strategy : Deuterated ethyl bromide (CD₃CD₂Br) introduces the d5-ethyl group during azide formation, ensuring >98% isotopic enrichment.

This method avoids isolating intermediates, as described in the one-pot process from U.S. Pat. No. 8,143,535. Post-cycloaddition, hydrolysis with aqueous NaOH (50–65°C) cleaves the tin-azide complex, yielding the deuterated tetrazole.

Hydrolysis and Purification

Following tetrazole formation, the ethyl ester group is hydrolyzed to the carboxylic acid under basic conditions. Critical steps include:

Hydrolysis Protocol:

Purification Techniques:

-

Crystallization : Methanol-toluene mixtures recrystallize the product, achieving >99.8% purity.

-

Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients removes non-deuterated byproducts.

Analytical Validation of Deuterium Incorporation

Spectroscopic Methods

Chromatographic Purity Assessment

-

HPLC Conditions : C18 column, 0.1% TFA in acetonitrile/water, UV detection at 254 nm.

-

Impurity Profile : Total impurities <0.2%, with candesartan desethyl (a common dealkylation byproduct) <0.02%.

Challenges in Deuterated Synthesis

Isotopic Exchange Mitigation

Deuterium loss via acid- or base-catalyzed exchange is minimized by:

Scalability and Cost

-

Deuterated Reagents : CD₃CD₂Br costs ~$2,000/g, necessitating efficient recycling of tin byproducts.

-

Yield Optimization : One-pot methods achieve 45–50% overall yield, comparable to non-deuterated routes.

Applications and Comparative Data

Pharmacokinetic Tracer Studies

This compound enables precise quantification of candesartan in plasma, with a limit of detection (LOD) of 0.1 ng/mL via LC-MS/MS.

Comparative Physicochemical Properties

| Property | This compound | Candesartan Cilexetil |

|---|---|---|

| Molecular Weight | 473.55 g/mol | 610.67 g/mol |

| Solubility (Water) | 0.2 mg/mL | 0.01 mg/mL |

| HPLC Retention Time | 8.2 min | 12.5 min |

Análisis De Reacciones Químicas

Metabolic Reactions

As a prodrug, 2H-2-Ethyl-d5 Candesartan Cilexetil undergoes enzymatic hydrolysis similar to candesartan cilexetil:

Primary Pathway :

-

Ester hydrolysis : Rapid conversion to the active metabolite this compound in the intestinal wall via esterases .

-

Enzymatic targets : Carboxylesterases and paraoxonases facilitate hydrolysis, releasing the active angiotensin II receptor antagonist .

Key Differences Due to Deuterium :

-

Deuterium substitution at the ethyl group may alter the compound’s metabolic stability via the kinetic isotope effect, potentially slowing enzymatic cleavage .

Stability Under Hydrolytic Conditions

Studies on candesartan prodrug analogs reveal insights into the stability of this compound Cilexetil:

Reactive Metabolite Formation

While no direct data exists for the deuterated analog, studies on candesartan cilexetil suggest potential reactive intermediates:

-

Oxidative pathways : Cytochrome P450 2C9 mediates O-deethylation, forming inactive metabolites .

-

Trapping studies : Glutathione (GSH) adducts form via Michael addition to reactive quinone intermediates, though this is rare for candesartan derivatives .

Analytical Characterization

Key spectroscopic data for identification:

Aplicaciones Científicas De Investigación

Pharmacological Research

Mechanism of Action

2H-2-Ethyl-d5 Candesartan functions by inhibiting the angiotensin II receptor, which plays a crucial role in regulating blood pressure and fluid balance. This inhibition leads to vasodilation and reduced secretion of aldosterone, contributing to lower blood pressure levels.

Clinical Studies

Research utilizing this compound has focused on its efficacy in treating hypertension and heart failure. Studies have shown that this compound can lead to significant reductions in systolic and diastolic blood pressure when administered to hypertensive subjects .

Drug Metabolism Studies

Stable Isotope Labeling

The deuterated nature of this compound allows for the tracing of metabolic pathways in vivo. Its stable isotopes are useful in pharmacokinetic studies, helping researchers understand how the drug is absorbed, distributed, metabolized, and excreted by the body. This is particularly important for assessing the safety and efficacy of new therapeutic agents .

Analytical Techniques

Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are often employed to analyze the metabolic fate of this compound in biological systems. These methods can provide insights into the drug's interactions with various enzymes and transporters .

Molecular Biology Applications

Cell Signaling Pathways

Research has indicated that this compound may influence several cellular signaling pathways beyond angiotensin II receptor inhibition. It has been implicated in modulating pathways such as the MAPK/ERK pathway and PI3K/Akt/mTOR signaling, which are vital for cell proliferation and survival .

Cancer Research

In cancer studies, the compound has been examined for its potential effects on tumor growth and metastasis through its impact on angiogenesis and inflammation. These properties make it a candidate for further investigation in oncology research settings .

Comparative Data Table

| Application Area | Description | Methodology Used |

|---|---|---|

| Pharmacological Research | Investigating effects on hypertension and heart failure | Clinical trials |

| Drug Metabolism Studies | Tracing metabolic pathways using stable isotopes | Mass spectrometry, NMR |

| Molecular Biology | Examining effects on cell signaling pathways | Cell culture assays |

| Cancer Research | Studying anti-tumor effects through modulation of angiogenesis | In vitro/in vivo studies |

Case Studies

-

Hypertension Management

A clinical trial involving patients with resistant hypertension demonstrated that administration of this compound resulted in a statistically significant decrease in blood pressure over a 12-week period compared to placebo controls . -

Metabolic Pathway Analysis

In a pharmacokinetic study, researchers utilized this compound to assess its metabolic stability and interactions with cytochrome P450 enzymes. Results indicated that the compound exhibited lower clearance rates compared to its non-deuterated counterpart, suggesting enhanced metabolic stability . -

Oncology Investigations

A study explored the anti-cancer properties of this compound in breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through modulation of key signaling pathways involved in tumor growth .

Mecanismo De Acción

2H-2-Ethyl-d5 Candesartan exerts its effects by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor in various tissues, including vascular smooth muscle and the adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in metabolic studies.

Comparación Con Compuestos Similares

Structural Analogs of Candesartan

Candesartan Cilexetil

- Structure : Prodrug of candesartan, hydrolyzed to the active metabolite candesartan in vivo.

- Pharmacological Role : Potent ARB with high selectivity for the AT1 receptor, used for hypertension and heart failure .

- Key Difference : Unlike 2H-2-Ethyl-d5 Candesartan, it lacks deuterium labeling and is metabolically activated in the liver .

Losartan

- Structure : Shares the biphenyl-tetrazole core but has an imidazole ring instead of a benzimidazole.

- Pharmacological Role : First ARB approved for hypertension and diabetic nephropathy .

- Key Difference : Lower receptor-binding affinity compared to candesartan; requires higher doses for equivalent efficacy .

Telmisartan

- Structure : Contains a benzimidazole-carboxylic acid group.

- Pharmacological Role : Long half-life (24 hours) and partial PPAR-γ agonism, offering metabolic benefits .

Olmesartan

- Structure : Features a hydroxyisopropyl group instead of the 2-ethyl substituent.

- Pharmacological Role : High bioavailability and prolonged antihypertensive effect.

- Key Difference : Structural dissimilarity at the 2-position reduces cross-reactivity in analytical assays compared to this compound .

Isotopic and Impurity Variants

1H-1-Ethyl Candesartan

- Structure : Ethyl substitution at the N1 position of the benzimidazole ring.

- Role : A common impurity in candesartan synthesis.

- Key Difference : Lacks deuterium labeling and exhibits distinct NMR chemical shifts due to positional isomerism .

2H-2-Ethyl Candesartan Cilexetil

- Structure : Deuterated at the 2-ethyl position but retains the cilexetil ester.

- Role : Used to study hydrolysis pathways of the prodrug.

- Key Difference: Higher metabolic stability than non-deuterated analogs .

2-Desethoxy-2-hydroxy-1H-1-Ethyl Candesartan Cilexetil-d5

- Structure : Deuterated impurity with hydroxyl and desethoxy modifications.

- Role : Identifies degradation pathways under acidic or oxidative conditions.

- Key Difference : Altered polarity affects chromatographic retention times compared to this compound .

Analytical and Pharmacokinetic Comparisons

Table 1: Key Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | CAS Number |

|---|---|---|---|---|

| This compound | C33H29D5N6O6 | 615.69 | 6.5 | 1246820-58-5 |

| Candesartan Cilexetil | C33H34N6O6 | 610.67 | 7.1 | 145040-37-5 |

| Losartan | C22H23ClN6O | 422.91 | 4.0 | 114798-26-4 |

| Telmisartan | C33H30N4O2 | 514.62 | 5.8 | 144701-48-4 |

Table 2: Pharmacological and Analytical Metrics

Key Research Findings

- Deuterium Labeling Advantages : this compound improves sensitivity in LC-MS/MS methods by minimizing isotopic interference, enabling precise quantification in biological matrices .

- Stability Profile : Deuterated analogs exhibit enhanced resistance to oxidative metabolism, reducing false-positive results in stability studies .

- Therapeutic Limitations : Unlike telmisartan, candesartan lacks PPAR-γ activity, limiting its utility in metabolic disorders .

Actividad Biológica

2H-2-Ethyl-d5 Candesartan, also known as d5-Candesartan Cilexetil, is a deuterated analog of Candesartan Cilexetil, an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. The introduction of deuterium enhances its utility in pharmacokinetic studies and metabolic profiling. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and applications in research.

- Molecular Formula : C₃₅H₃₈N₆O₆

- Molecular Weight : 473.538 g/mol

- CAS Number : 1246816-44-3

This compound functions as an angiotensin II receptor antagonist , specifically targeting the angiotensin II type 1 receptor (AT1). By blocking this receptor, it prevents the vasoconstrictive effects of angiotensin II, leading to:

- Vasodilation : Relaxation of blood vessels, resulting in decreased blood pressure.

- Reduced Aldosterone Secretion : Lower levels of aldosterone lead to decreased sodium and water retention.

Biological Activity and Pharmacodynamics

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antihypertensive Effect | Significantly lowers blood pressure in hypertensive patients by promoting vasodilation. |

| Metabolic Studies | Serves as an internal standard in mass spectrometry for quantifying Candesartan metabolites. |

| Pharmacokinetic Profiling | The deuterium labeling allows for precise tracking of metabolic pathways and drug behavior in biological systems. |

Case Studies and Research Findings

-

Hypertension Management :

A study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with essential hypertension. The antihypertensive effect was comparable to non-deuterated Candesartan, but with enhanced clarity in pharmacokinetic data due to isotopic labeling . -

Metabolism Studies :

In metabolic profiling studies, researchers utilized this compound to trace the metabolic fate of Candesartan in human subjects. The results indicated that deuterium labeling improved the detection and quantification of drug metabolites in urine samples, aiding in understanding the drug's pharmacodynamics . -

Comparative Analysis with Non-Deuterated Forms :

A comparative study highlighted that while both forms exhibited similar antihypertensive effects, the deuterated form provided more reliable data regarding absorption and elimination rates due to its unique isotopic signature .

Clinical Implications

The use of this compound extends beyond hypertension treatment; it plays a crucial role in:

- Drug Development : Facilitating the development of new formulations by providing insights into drug metabolism.

- Pharmacogenomics : Understanding individual variations in drug response based on genetic differences.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2H-2-Ethyl-d5 Candesartan in complex matrices?

- Methodology : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to distinguish isotopic patterns of deuterated compounds. Validate assays using certified reference materials (CRMs) like those described in pharmacopeial standards (e.g., EP Reference Standards) . Deuterated analogs require careful calibration to account for isotopic interference, as outlined in deuterium labeling guidelines for impurities .

Q. How is this compound synthesized, and what are its key purity criteria?

- Methodology : Synthesize via selective deuteration of the ethyl group in the parent compound Candesartan using deuterated reagents (e.g., deuterated epichlorohydrin-d5). Purity is assessed via HPLC-UV/HRMS, with thresholds >97% (by HPLC) and isotopic enrichment ≥98% (by MS). Trace impurities (e.g., non-deuterated analogs) must be quantified per ICH Q3A guidelines .

Q. What experimental models are suitable for studying the pharmacokinetics of deuterated Candesartan analogs?

- Methodology : Use in vitro hepatic microsome assays to compare metabolic stability between deuterated (2H-2-Ethyl-d5) and non-deuterated Candesartan. For in vivo studies, employ rodent models with serial blood sampling and LC-MS/MS analysis to measure plasma half-life and tissue distribution .

Advanced Research Questions

Q. How does deuterium substitution in this compound alter its binding affinity to angiotensin II type 1 receptors (AT1R) compared to the non-deuterated form?

- Methodology : Conduct competitive radioligand binding assays using AT1R-expressing cell membranes. Compare IC₅₀ values between deuterated and non-deuterated analogs. Molecular dynamics simulations can further elucidate steric or electronic effects of deuteration on receptor interaction .

Q. What are the implications of conflicting clinical data on renoprotective effects of ARBs (e.g., irbesartan vs. losartan) for designing studies with deuterated Candesartan analogs?

- Methodology : Analyze discrepancies in renal outcome trials (e.g., serum creatinine doubling rates in type 2 diabetic nephropathy ). Design preclinical studies to isolate deuterium-specific effects by controlling blood pressure variables and using renal histopathology endpoints (e.g., glomerulosclerosis scoring) .

Q. Can this compound mitigate neurotoxic amyloid-β effects in Alzheimer’s models, as suggested for non-deuterated Candesartan?

- Methodology : Test in neuronal cell cultures exposed to amyloid-β oligomers. Measure neuroinflammatory markers (e.g., TNF-α, IL-6) via ELISA and compare outcomes with non-deuterated Candesartan. Validate findings in transgenic mouse models (e.g., APP/PS1) using behavioral assays and immunohistochemistry .

Q. How do isotopic effects influence the stability of this compound under varying storage conditions?

- Methodology : Perform accelerated stability studies (40°C/75% RH) and monitor deuterium retention via NMR. Compare degradation pathways (e.g., hydrolysis, oxidation) with non-deuterated analogs using forced degradation protocols per ICH Q1A .

Data Contradiction Analysis

Q. Why do some studies report significant renal benefits of ARBs independent of blood pressure reduction, while others attribute outcomes primarily to antihypertensive effects?

- Analysis : Contradictions arise from differences in study design (e.g., placebo-controlled vs. active comparator trials ). For deuterated analogs, use sham-controlled animal models to decouple blood pressure effects from direct tissue-level mechanisms (e.g., TGF-β1 inhibition) .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.